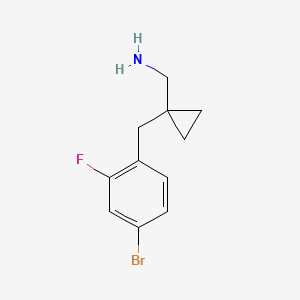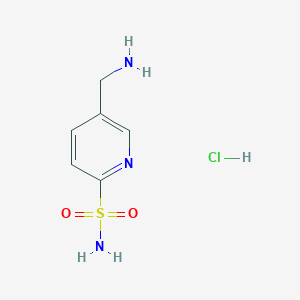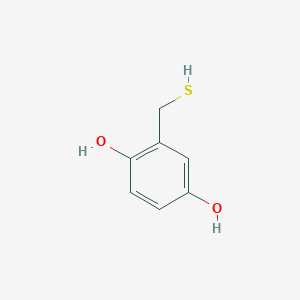
2-(Sulfanylmethyl)benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Sulfanylmethyl)benzene-1,4-diol is an organic compound with the molecular formula C7H8O2S It is a derivative of benzene, featuring two hydroxyl groups (-OH) at the 1 and 4 positions, and a sulfanylmethyl group (-CH2SH) at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Sulfanylmethyl)benzene-1,4-diol can be achieved through several methods. One common approach involves the reaction of 1,4-dihydroxybenzene (hydroquinone) with a sulfanylmethylating agent. For instance, the reaction of hydroquinone with 2-sulfanylbenzohydrazide in the presence of a base such as sodium hydroxide can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(Sulfanylmethyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfanylmethyl group can be reduced to a methyl group.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as bromine or nitric acid can be used in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of 2-(sulfanylmethyl)-1,4-benzoquinone.
Reduction: Formation of 2-methylbenzene-1,4-diol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(Sulfanylmethyl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its phenolic structure.
Medicine: Investigated for its potential antibacterial and antioxidant properties.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Sulfanylmethyl)benzene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the sulfanylmethyl group can undergo nucleophilic attacks. These interactions can affect biological pathways, such as inhibiting bacterial growth by disrupting cell wall synthesis .
Comparison with Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Comparison: 2-(Sulfanylmethyl)benzene-1,4-diol is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity compared to other benzenediols.
Properties
Molecular Formula |
C7H8O2S |
|---|---|
Molecular Weight |
156.20 g/mol |
IUPAC Name |
2-(sulfanylmethyl)benzene-1,4-diol |
InChI |
InChI=1S/C7H8O2S/c8-6-1-2-7(9)5(3-6)4-10/h1-3,8-10H,4H2 |
InChI Key |
FAEQCJDCOOYTDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)CS)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


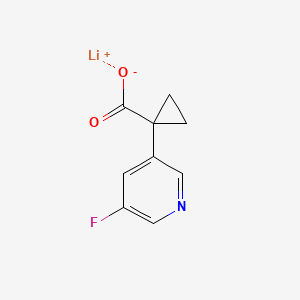
![N-{2,2-difluorospiro[2.2]pentan-1-yl}benzamide](/img/structure/B13588788.png)

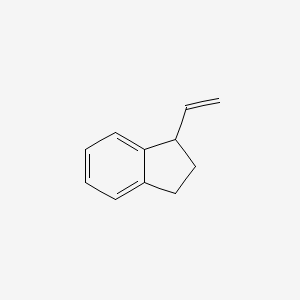
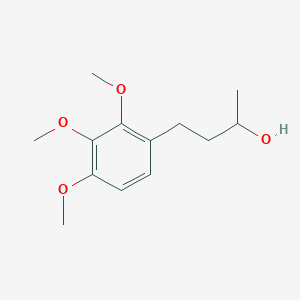
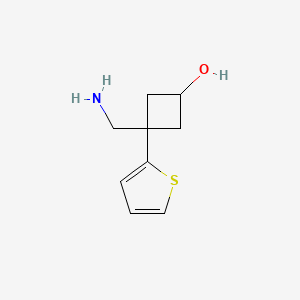
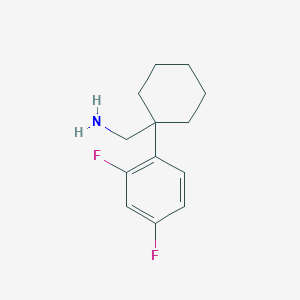
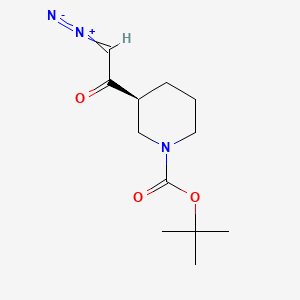
![4-amino-N-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]-3-methylbutanamidedihydrochloride](/img/structure/B13588833.png)
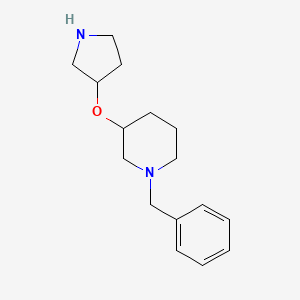
![N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide](/img/structure/B13588842.png)
